REACTION_CXSMILES
|
[CH3:1][N:2]1[C:9](=[O:10])[CH2:8][C:6](=O)[NH:5][C:3]1=[O:4].O.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[NH:5][C:3](=[O:4])[N:2]([CH3:1])[C:9](=[O:10])[CH:8]=1
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
CN1C(=O)NC(=O)CC1=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 40 minutes
|
Duration
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40 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was poured onto a mixture of ice and water (200 ml)
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(N(C(N1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |